2-Cyano-5-fluorobenzyl cyanide
Overview
Description
2-Cyano-5-fluorobenzyl cyanide is an organic compound with the molecular formula C9H5FN2. It is a derivative of benzyl cyanide, where the benzyl group is substituted with a cyano group at the 2-position and a fluorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-5-fluorobenzyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-cyano-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-fluorobenzyl cyanide undergoes various chemical reactions characteristic of nitriles and aromatic compounds. These include:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-Cyano-5-fluorobenzoic acid.
Reduction: 2-Amino-5-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-fluorobenzyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-5-fluorobenzyl cyanide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Lacks the fluorine substitution and has different reactivity and applications.
2-Cyano-4-fluorobenzyl cyanide: Similar structure but with the fluorine atom at a different position, leading to different chemical properties.
2-Cyano-5-chlorobenzyl cyanide:
Uniqueness
2-Cyano-5-fluorobenzyl cyanide is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(cyanomethyl)-4-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGZMFWMWFOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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